6-(4-Cyclopropyl-5-methyl-2,3-dihydroquinoxaline-1-carbonyl)pyridine-3-sulfonamide
Description
6-(4-Cyclopropyl-5-methyl-2,3-dihydroquinoxaline-1-carbonyl)pyridine-3-sulfonamide is a complex organic compound that features a quinoxaline core, a pyridine ring, and a sulfonamide group
Properties
IUPAC Name |
6-(4-cyclopropyl-5-methyl-2,3-dihydroquinoxaline-1-carbonyl)pyridine-3-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3S/c1-12-3-2-4-16-17(12)21(13-5-6-13)9-10-22(16)18(23)15-8-7-14(11-20-15)26(19,24)25/h2-4,7-8,11,13H,5-6,9-10H2,1H3,(H2,19,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHILLHKBQUXGCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)N(CCN2C3CC3)C(=O)C4=NC=C(C=C4)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Cyclopropyl-5-methyl-2,3-dihydroquinoxaline-1-carbonyl)pyridine-3-sulfonamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the quinoxaline core, followed by the introduction of the cyclopropyl and methyl groups. The pyridine ring is then attached, and finally, the sulfonamide group is introduced. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as the use of continuous flow reactors and automated synthesis, can enhance yield and purity. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, is often considered in industrial settings .
Chemical Reactions Analysis
Types of Reactions
6-(4-Cyclopropyl-5-methyl-2,3-dihydroquinoxaline-1-carbonyl)pyridine-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroquinoxaline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, leading to the formation of different sulfonamide derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are critical for achieving the desired products .
Major Products
The major products formed from these reactions include quinoxaline N-oxides, dihydroquinoxaline derivatives, and various sulfonamide derivatives, depending on the specific reaction and conditions used .
Scientific Research Applications
6-(4-Cyclopropyl-5-methyl-2,3-dihydroquinoxaline-1-carbonyl)pyridine-3-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 6-(4-Cyclopropyl-5-methyl-2,3-dihydroquinoxaline-1-carbonyl)pyridine-3-sulfonamide involves its interaction with specific molecular targets. The quinoxaline core can interact with enzymes and receptors, modulating their activity. The sulfonamide group can form hydrogen bonds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
